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Compound of Interest

Compound Name: Butyl(3-methoxypropyl)amine

Cat. No.: B15251572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and

practical methodologies for conducting quantum chemical calculations on Butyl(3-
methoxypropyl)amine. While specific pre-computed data for this molecule is not readily

available in peer-reviewed literature, this document outlines a robust, best-practice protocol for

researchers to generate and analyze high-quality computational data. The methodologies

described herein are based on established practices for similar aliphatic amines and organic

molecules.[1][2][3]

Theoretical Background and Recommended
Methodology
Quantum chemical calculations are indispensable tools for understanding molecular structure,

reactivity, and properties at the electronic level.[3] For a molecule such as Butyl(3-
methoxypropyl)amine, which contains flexible alkyl chains and heteroatoms (Nitrogen and

Oxygen), Density Functional Theory (DFT) offers an excellent balance of computational cost

and accuracy.[4]

Recommended Computational Level
Method: Density Functional Theory (DFT)
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Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is

widely used and has demonstrated good performance for a large set of organic molecules,

making it a reliable choice.[5][6][7]

Basis Set: 6-311++G(d,p). This basis set is recommended for achieving accurate results.[7]

[8]

6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for

accurately describing lone pairs, hydrogen bonding, and other weak interactions.

(d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These

are essential for correctly describing the geometry of molecules with heteroatoms like

nitrogen and oxygen.[9]

Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). To

simulate a solution environment (e.g., water or an organic solvent), a continuum solvation

model is critical, as it can significantly influence molecular properties.[4][10]

This combination, B3LYP/6-311++G(d,p) with a PCM solvent model, provides a robust level of

theory for calculating the properties of aliphatic amines with chemical accuracy.[7][10]

Detailed Computational Protocol
The following protocol outlines the step-by-step procedure for performing quantum chemical

calculations on Butyl(3-methoxypropyl)amine. This workflow is standard for computational

analysis of organic molecules.[11][12]

Step 1: Molecular Structure Generation
The process begins with generating an initial 3D structure of Butyl(3-methoxypropyl)amine.

This can be done using molecular building software (e.g., Avogadro, GaussView) or by

converting its SMILES string (CCCCNCCCCOC) into a 3D coordinate file.

Step 2: Conformational Analysis
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Due to its flexibility, the molecule can exist in numerous conformations. A thorough

conformational search using a lower-level theory or a molecular mechanics force field (e.g.,

OPLS) is recommended to identify the lowest-energy conformers.[13] The most stable

conformer (the global minimum) should be used for subsequent high-level calculations.

Step 3: Geometry Optimization
The geometry of the lowest-energy conformer is then optimized at the B3LYP/6-311++G(d,p)

level of theory. This process systematically alters the molecular geometry to find the

arrangement with the lowest possible electronic energy, representing the equilibrium structure

of the molecule.

Step 4: Vibrational Frequency Calculation
Following optimization, a frequency calculation is performed at the same level of theory. This

serves two purposes:

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized

structure is a true energy minimum.

Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE),

thermal corrections, and thermodynamic parameters such as enthalpy (H) and Gibbs free

energy (G).[14]

Step 5: Property Calculations
Once the optimized structure is confirmed, a range of electronic and chemical properties can

be calculated. These are typically derived from the same calculation that produces the

optimized wavefunction and include analyses such as Natural Bond Orbital (NBO) or Mulliken

population analysis.[2]

Data Presentation: Illustrative Results
The following tables represent the typical quantitative data that would be obtained from the

computational protocol described above. These are for illustrative purposes and provide a

template for presenting research findings.

Table 1: Illustrative Optimized Geometric Parameters
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Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C-N ~1.47

C-O ~1.43

N-H ~1.01

C-C ~1.53

C-H ~1.09

**Bond Angles (°) ** C-N-C ~112.0

C-O-C ~111.5

H-N-C ~109.5

Dihedral Angles (°) C-C-N-C Varies by conformer

| | C-C-O-C | Varies by conformer |

Table 2: Illustrative Calculated Thermodynamic Properties (at 298.15 K, 1 atm)

Property Symbol Value (Hartree) Value (kcal/mol)

Zero-Point Energy E_ZPVE Calculated Value Calculated Value

Thermal Correction to

Enthalpy
H_corr Calculated Value Calculated Value

Thermal Correction to

Gibbs Free Energy
G_corr Calculated Value Calculated Value

Total Enthalpy H_total Calculated Value Calculated Value

| Total Gibbs Free Energy | G_total | Calculated Value | Calculated Value |

Table 3: Illustrative Calculated Electronic Properties
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Property Symbol Calculated Value

Energy of HOMO E_HOMO Value in eV

Energy of LUMO E_LUMO Value in eV

HOMO-LUMO Energy Gap ΔE Value in eV

Dipole Moment µ Value in Debye

Electronegativity χ Value in eV

Chemical Hardness η Value in eV

Mulliken Atomic Charge on N q_N Value in e

| Mulliken Atomic Charge on O | q_O | Value in e |

Visualization of Computational Workflow
The following diagram illustrates the logical workflow for performing the quantum chemical

calculations as outlined in the protocol.
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Quantum Chemical Calculation Workflow
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Caption: Workflow for Quantum Chemical Calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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